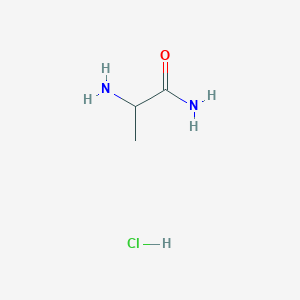

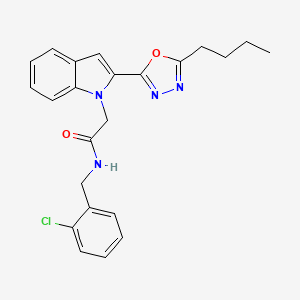

![molecular formula C10H12N2O B2575909 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-25-9](/img/structure/B2575909.png)

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile” is a chemical compound with the CAS Number: 672326-25-9 . It has a molecular weight of 176.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

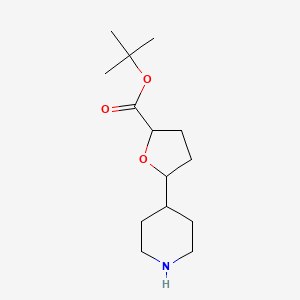

The Inchi Code for “3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile” is 1S/C10H12N2O/c1-12-7-10 (13)9-4-2-3-8 (5-9)6-11/h2-5,10,12-13H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Pharmacology: Adrenergic Receptor Studies

This compound is structurally related to phenylephrine, a known adrenergic receptor agonist . It can be used to study the binding affinity and agonistic/antagonistic effects on adrenergic receptors, which are crucial in cardiovascular research, especially for conditions like hypertension and heart failure.

Biochemistry: Enzyme Kinetics

In biochemistry, this compound’s interaction with enzymes can be studied to understand its role as a potential inhibitor or activator. This can provide insights into enzyme kinetics and help in the design of new drugs or biochemical probes .

Medical Research: Optical Biosensors

The compound’s ability to absorb and emit light makes it a candidate for use in optical biosensors. These sensors can be used for non-invasive longitudinal measurements of biological analytes, such as calcium ions in blood vessels, which is significant in medical diagnostics .

Industrial Applications: Organic Synthesis

As an organic building block, this compound can be used in the synthesis of complex organic molecules. Its phenolic and amino functional groups make it versatile for various chemical reactions, contributing to the production of pharmaceuticals and fine chemicals .

Environmental Studies: Metal Ion Complexation

Studies have shown that similar compounds can form complexes with metal ions. This property can be utilized in environmental chemistry for the removal or detection of heavy metals in water sources, aiding in pollution control and water treatment processes .

Neuroscience: Neurotransmitter Mimicry

Due to its structural similarity to neurotransmitters like norepinephrine, this compound can be used in neuroscience to study synaptic transmission. It can help in understanding the mechanisms of action of neurotransmitters and in the development of treatments for neurological disorders .

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile are the alpha-1 adrenergic receptors (ADRA1A, ADRA1B, and ADRA1D) in the human body . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s ‘fight or flight’ response.

Mode of Action

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile interacts with its targets, the alpha-1 adrenergic receptors, by binding to them. This binding triggers a series of biochemical reactions that result in the activation of these receptors

Biochemical Pathways

Upon activation of the alpha-1 adrenergic receptors by 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, several biochemical pathways are affected

特性

IUPAC Name |

3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-3-8(5-9)6-11/h2-5,10,12-13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPLVWQWPYLUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC(=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

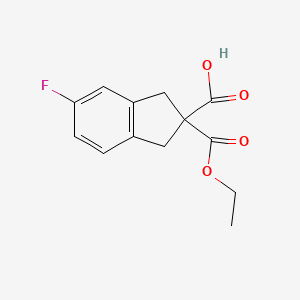

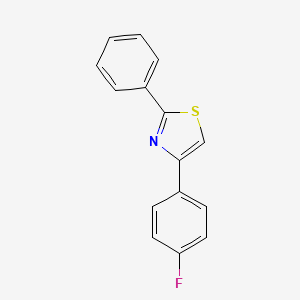

![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)

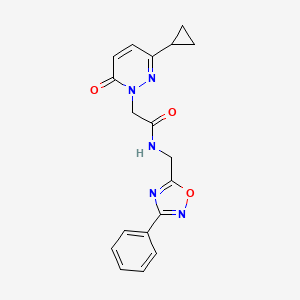

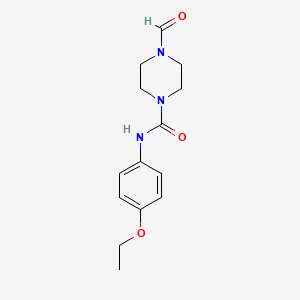

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)

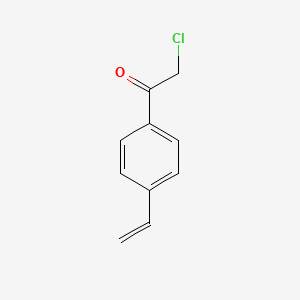

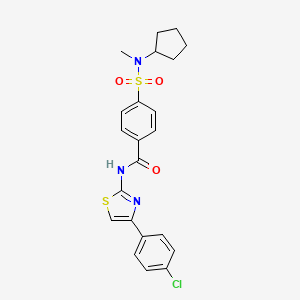

![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)